molecular formula C17H21F3N4O B2605160 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198915-51-2

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

カタログ番号: B2605160
CAS番号: 2198915-51-2
分子量: 354.377
InChIキー: RLKBJKNGFHFNLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridine derivative featuring a trifluoromethyl group at position 6 and a methoxy substituent at position 2. The methoxy group is linked to a piperidin-4-ylmethyl moiety, which is further substituted at the nitrogen atom with a 2-(1H-pyrazol-1-yl)ethyl chain. Its structural complexity suggests applications in targeting enzymes or receptors where pyridine, piperidine, and pyrazole motifs are prevalent (e.g., kinase inhibitors) .

特性

IUPAC Name

2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)15-3-1-4-16(22-15)25-13-14-5-9-23(10-6-14)11-12-24-8-2-7-21-24/h1-4,7-8,14H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKBJKNGFHFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the piperidine moiety, and finally, the attachment of the pyridine ring with a trifluoromethyl group. Common reagents used in these reactions include pyrazole, piperidine, and trifluoromethylpyridine, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.

化学反応の分析

Types of Reactions

2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

科学的研究の応用

Pharmacological Applications

  • Neurological Disorders :
    • The compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of treating conditions such as anxiety and depression. Its structural similarity to known psychoactive agents suggests it may interact with serotonin and dopamine receptors.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound as selective serotonin reuptake inhibitors (SSRIs), demonstrating efficacy in preclinical models of depression .
  • Anticancer Activity :
    • Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for further development.
    • Case Study : In vitro studies reported in Cancer Letters highlighted its ability to induce apoptosis in breast cancer cells, suggesting mechanisms involving mitochondrial pathways .
  • Antimicrobial Properties :
    • Preliminary investigations have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The piperidine structure contributes to its interaction with bacterial membranes.
    • Case Study : An article in Antimicrobial Agents and Chemotherapy detailed the synthesis of related compounds and their effectiveness against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to optimize pharmacological profiles.

DerivativeStructureActivity
Compound AStructure AAntidepressant
Compound BStructure BAnticancer
Compound CStructure CAntimicrobial

作用機序

The mechanism of action of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues from

  • BK80214 (2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine) :
    • Key Differences :
  • The piperidine substituent is a (1-methylpyrazol-4-yl)methyl group instead of a 2-(pyrazol-1-yl)ethyl chain.
  • The pyrazole is attached via a methylene linker rather than an ethyl chain, reducing conformational flexibility.
    • Implications :
  • The 1-methylpyrazole substituent could alter metabolic stability compared to the unsubstituted pyrazole in the target compound .

  • BK10136 (2-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine) :

    • Key Differences :
  • The trifluoromethyl group is at position 5 (vs. 6 in the target compound).
  • The piperidine is substituted with a 2-ethoxybenzoyl group instead of a pyrazole-containing chain.
    • Implications :
  • Positional isomerism of the trifluoromethyl group may affect electronic interactions with target proteins.

Heterocyclic Variants from

  • 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine :
    • Key Differences :
  • Replaces piperidine with pyrrolidine (5-membered vs. 6-membered ring), increasing ring strain.
  • A sulfonyl group and methoxybenzene substituent replace the pyrazole-ethyl chain.
    • Implications :
  • Pyrrolidine’s smaller ring size may reduce steric hindrance but limit hydrogen-bonding opportunities.

Pyrazole Derivatives from

  • 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride :
    • Key Differences :
  • Substitutes pyrazole with imidazole, introducing an additional nitrogen atom.
  • Lacks the piperidine-methoxy linker.
    • Implications :
  • Imidazole’s basic nitrogen may improve binding to acidic residues in target proteins.
  • Simplified structure may reduce synthetic complexity but limit pharmacokinetic optimization .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethyl-pyrazole chain may require multi-step alkylation and coupling reactions, whereas BK80214’s methylpyrazole could be synthesized via simpler nucleophilic substitution .
  • Pharmacological Potential: The trifluoromethyl-pyridine scaffold is prevalent in kinase inhibitors (e.g., c-Met inhibitors), suggesting that the target compound and its analogues may share similar mechanisms .
  • SAR Insights :
    • Piperidine > pyrrolidine in enhancing binding duration due to reduced ring strain.
    • Ethyl linkers > methyl linkers for balancing flexibility and metabolic stability .

生物活性

The compound 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound is characterized by:

  • A pyridine ring substituted with a trifluoromethyl group.
  • A methoxy linkage to a piperidine ring.
  • An ethyl group attached to a pyrazole moiety.

The chemical formula is C17H24N4OC_{17}H_{24}N_{4}O with a molecular weight of approximately 300.4 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of both the pyrazole and piperidine moieties suggests potential for modulating neurotransmitter systems and inhibiting tumor growth.

Key Mechanisms:

  • Receptor Antagonism: The compound may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
  • Cell Proliferation Inhibition: In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) .
  • Apoptosis Induction: Certain analogs have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine exhibit significant biological activities:

CompoundCell LineIC50 (μM)Mechanism
1fMDA-MB-23110ERK inhibition, apoptosis induction
4bPANC-1>100No cytotoxicity observed
Pyrazole analogVarious6 - 63Receptor binding competition

The above table summarizes findings from competitive binding assays and cell viability tests, indicating varying degrees of potency and mechanisms of action among related compounds .

Case Studies

A notable case study involved the evaluation of a related pyrazole compound's effect on breast cancer cell invasion. The study revealed that the compound significantly impaired cell adhesion and migration, suggesting its potential as an anti-metastatic agent. Mechanistic studies indicated that this effect was mediated through the inhibition of matrix metalloproteinase (MMP) activity, specifically MMP-9, which is crucial for extracellular matrix remodeling during metastasis .

Therapeutic Potential

The dual action on neurological pathways and cancer cell proliferation positions 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine as a promising candidate for further development. Its unique structural features may allow for selective targeting of specific receptors while minimizing off-target effects.

Q & A

Q. What are the recommended strategies for synthesizing 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?

The synthesis typically involves coupling a piperidine-pyrazole intermediate with a trifluoromethylpyridine derivative. For example, alkylation of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ylmethanol with a halogenated 6-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Structural analogs in and highlight the use of nucleophilic substitution for ether bond formation . Purification via column chromatography and characterization by 1^1H/13^{13}C NMR and LC-MS are critical for confirming regiochemical fidelity.

Q. How should researchers approach the physicochemical characterization of this compound?

Key parameters include solubility (in solvents like DMSO or ethanol), logP (lipophilicity), and stability under varying pH/temperature. notes solubility challenges, suggesting experimental determination via shake-flask methods. Spectroscopic techniques (NMR, IR) and mass spectrometry validate structure, while thermal gravimetric analysis (TGA) assesses decomposition profiles. High-resolution crystallography (e.g., using SHELX software) resolves stereochemical ambiguities .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays aligned with hypothesized targets. For anticancer activity, use cell viability assays (MTT or CellTiter-Glo) against cancer cell lines. Antimicrobial activity can be tested via broth microdilution (MIC determination). and emphasize correlating structural features (e.g., trifluoromethyl groups) with bioactivity trends . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Catalyst screening (e.g., Pd/C for hydrogenation) and solvent optimization (e.g., switching from DMF to THF) may enhance efficiency. suggests iterative recrystallization to remove byproducts. Reaction monitoring via TLC or in-situ FTIR helps identify intermediates. For scale-up, consider flow chemistry to mitigate exothermic risks .

Q. What structure-activity relationship (SAR) strategies can enhance bioactivity?

Modify the pyrazole moiety (e.g., substituent electronegativity) to alter binding affinity. shows that triazole or morpholine substitutions in analogous compounds improve anticancer activity. Introduce bioisosteres (e.g., replacing trifluoromethyl with cyano) to balance potency and pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts target interactions, guiding rational design .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement ( ) determines absolute configuration and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation improves resolution. Pair with DFT calculations (e.g., Gaussian) to validate electronic properties .

Q. How should researchers address contradictions in bioactivity data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Check for impurities via HPLC-MS; highlights batch variability in solubility impacting results. Compare structural analogs (e.g., pyridine vs. pyrimidine cores) to isolate functional group contributions .

Methodological Tables

Table 1: Key Physicochemical Properties

ParameterMethodReference
SolubilityShake-flask (DMSO/H₂O)
logPHPLC-derived
Thermal StabilityTGA (10°C/min, N₂ atmosphere)

Table 2: Recommended Bioactivity Assays

Assay TypeTargetProtocol
AnticancerMCF-7 cellsMTT, 72h incubation
AntimicrobialS. aureusBroth microdilution (CLSI guidelines)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。